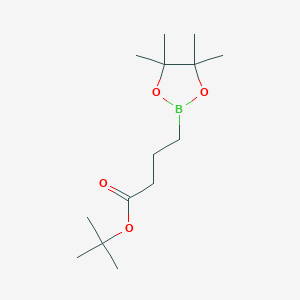

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

説明

特性

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUSSBXHQKQHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl 4-hydroxybutanoate with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: It can be reduced to form alcohols or other reduced boron species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various boronic acids, alcohols, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

科学的研究の応用

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.

Industry: It is employed in the production of advanced materials and specialty chemicals.

作用機序

The mechanism by which tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the halide substrate to form the desired product .

類似化合物との比較

Core Structural Differences

The compound is distinguished from analogs by its butanoate backbone. Key structural analogs include:

Key Observations :

- Backbone Diversity: The target compound’s linear butanoate chain contrasts with heterocyclic (pyridine, pyrazole) or aromatic (benzyl) backbones in analogs. This influences conformational flexibility and steric bulk .

- Functional Groups : The tert-butyl ester in the target compound may confer greater hydrolytic stability compared to carbamates (e.g., benzylcarbamate derivative), which are susceptible to acidic/basic cleavage .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications: All analogs act as boron nucleophiles in Pd-catalyzed cross-couplings .

- Ketone vs. Ester: The ketone analog (CAS: 100818-32-4) cannot participate in ester-specific reactions (e.g., transesterification), limiting its utility compared to the target compound .

生物活性

tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a boron-containing compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butyl group and a dioxaborolane moiety. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

- CAS Number : 1454901-93-9

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- InChI Key : VVDCRJGWILREQH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that compounds similar to tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exhibit antimicrobial properties. For instance:

- Staphylococcus aureus : Compounds with similar structures demonstrated moderate activity against multi-drug resistant strains (MIC values of 4–8 μg/mL) .

- Mycobacterium tuberculosis : Some derivatives showed potent activity against both drug-sensitive and resistant strains with MIC values ranging from 0.5 to 1.0 μg/mL .

2. Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has been explored:

- Cell Proliferation Inhibition : It exhibited strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM .

- Selectivity : The compound demonstrated a significant selectivity index, being more effective against cancer cells compared to normal cells (19-fold difference in effect on MCF10A cells) .

The mechanism by which tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects is still under investigation but may involve:

- Inhibition of Matrix Metalloproteinases (MMPs) : It has shown significant inhibition of MMP-2 and MMP-9, which are important in tumor invasion and metastasis .

- EGFR Pathway Modulation : The compound has been noted to inhibit EGFR phosphorylation and induce apoptosis in specific cancer cell lines .

Case Studies and Research Findings

Q & A

Q. What mechanistic insights exist regarding its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer: The boronate ester participates in oxidative addition with Pd⁰, forming a Pd–B intermediate. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows transmetallation, requiring electron-rich ligands to accelerate the process. In situ IR spectroscopy can track boronate activation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。